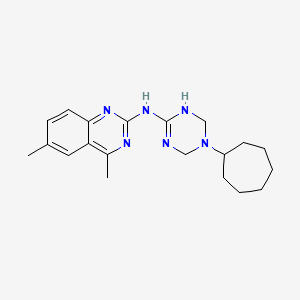![molecular formula C20H23N3O3S B11570709 2-{3-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]phenyl}-7-methylimidazo[1,2-a]pyridine](/img/structure/B11570709.png)
2-{3-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]phenyl}-7-methylimidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{3-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]phenyl}-7-methylimidazo[1,2-a]pyridine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a morpholine ring, a sulfonyl group, and an imidazo[1,2-a]pyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]phenyl}-7-methylimidazo[1,2-a]pyridine typically involves multiple steps, starting with the preparation of the core imidazo[1,2-a]pyridine structure. This is followed by the introduction of the sulfonyl group and the morpholine ring. Common synthetic routes include:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: Sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Attachment of the Morpholine Ring: This step often involves nucleophilic substitution reactions where the morpholine ring is introduced.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-{3-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]phenyl}-7-methylimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the sulfonyl and morpholine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Applications De Recherche Scientifique
2-{3-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]phenyl}-7-methylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 2-{3-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]phenyl}-7-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor function.
Altering Cellular Pathways: Affecting signal transduction pathways and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-[(2,6-Dimethylmorpholin-4-yl)methyl]-4-[(E)-2-{3-[(E)-2-{3-[(2,6-dimethylmorpholin-4-yl)methyl]-4-hydroxy-5-methoxyphenyl}ethenyl]-1H-pyrazol-5-yl}ethenyl]-6-methoxyphenol
- **2-(2,6-Dimethylmorpholin-4-yl)ethanamine
- **1-(2-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl)methanamine
Uniqueness
2-{3-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]phenyl}-7-methylimidazo[1,2-a]pyridine stands out due to its unique combination of structural features, which confer distinct chemical reactivity and potential applications. Its sulfonyl group and morpholine ring contribute to its versatility in various chemical reactions and biological activities.
Propriétés
Formule moléculaire |
C20H23N3O3S |
|---|---|
Poids moléculaire |
385.5 g/mol |
Nom IUPAC |
2,6-dimethyl-4-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonylmorpholine |
InChI |
InChI=1S/C20H23N3O3S/c1-14-7-8-22-13-19(21-20(22)9-14)17-5-4-6-18(10-17)27(24,25)23-11-15(2)26-16(3)12-23/h4-10,13,15-16H,11-12H2,1-3H3 |
Clé InChI |
FCYSZHGNKHYYTD-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=CC(=C2)C3=CN4C=CC(=CC4=N3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide](/img/structure/B11570629.png)

![2-(2-Chlorobenzyl)-7-fluoro-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11570637.png)
![N-[2-methyl-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]thiophene-2-carboxamide](/img/structure/B11570649.png)
![3-(Hexylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B11570654.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B11570657.png)
![(2E)-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(piperidin-1-ylcarbonyl)prop-2-enenitrile](/img/structure/B11570665.png)
![N-(butan-2-yl)-2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}benzamide](/img/structure/B11570667.png)
![2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B11570675.png)
![N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(4-fluorophenoxy)propanamide](/img/structure/B11570683.png)
![(4Z)-2-(furan-2-yl)-4-{2-[4-(methylsulfanyl)phenyl]-4H-chromen-4-ylidene}-1,3-oxazol-5(4H)-one](/img/structure/B11570686.png)
![N-(4-chlorophenyl)-2-[(4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)sulfanyl]acetamide](/img/structure/B11570688.png)
![{1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}(phenyl)methanone](/img/structure/B11570697.png)
![N-[3-(cyclohexylamino)propyl]-6-[(E)-(hydroxyimino)methyl]pyridine-3-carboxamide](/img/structure/B11570704.png)
